Tibenelast sodium
Overview
Description
Tibenelast sodium: is a phosphodiesterase inhibitor that has been studied for its potential therapeutic applications, particularly as a bronchodilator. It is an orally active compound that has shown efficacy in preclinical studies against lung and stomach enzymes while being a weak inhibitor of heart enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tibenelast sodium involves the reaction of specific organic compounds under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and other reaction parameters. The final product is purified through crystallization or other separation techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: : Tibenelast sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled laboratory conditions to study the compound’s reactivity and stability .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are often conducted in solvents such as dimethyl sulfoxide (DMSO) or water, with specific temperature and pH conditions to optimize the reaction outcomes .
Major Products: : The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Chemistry: : In chemistry, tibenelast sodium is used as a research tool to study the inhibition of phosphodiesterase enzymes. It helps in understanding the enzyme’s role in various biochemical pathways and the development of new inhibitors .
Biology: : In biological research, this compound is used to investigate its effects on cellular processes and signaling pathways. It is particularly useful in studying the regulation of cyclic adenosine monophosphate (cAMP) levels and its impact on cellular functions .
Medicine: : this compound has been explored for its potential therapeutic applications in treating respiratory diseases such as asthma. Its ability to inhibit phosphodiesterase enzymes makes it a candidate for developing new bronchodilators .
Industry: : In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It serves as a reference compound for evaluating the efficacy and safety of new phosphodiesterase inhibitors .
Mechanism of Action
Mechanism: : Tibenelast sodium exerts its effects by inhibiting phosphodiesterase enzymes, which are responsible for the breakdown of cyclic nucleotides such as cAMP. By inhibiting these enzymes, this compound increases the levels of cAMP, leading to various physiological effects .
Molecular Targets and Pathways: : The primary molecular targets of this compound are the phosphodiesterase enzymes in the lungs and stomach. The inhibition of these enzymes results in the relaxation of smooth muscles, leading to bronchodilation and improved respiratory function .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to tibenelast sodium include other phosphodiesterase inhibitors such as aminophylline and theophylline. These compounds also inhibit phosphodiesterase enzymes but differ in their potency, selectivity, and side effect profiles .
Uniqueness: : this compound is unique in its moderate activity against lung and stomach enzymes while being a very weak inhibitor of heart enzymes. This selective inhibition profile makes it a promising candidate for treating respiratory diseases with potentially fewer cardiovascular side effects .
Properties
IUPAC Name |
sodium;5,6-diethoxy-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4S.Na/c1-3-16-9-5-8-6-12(13(14)15)18-11(8)7-10(9)17-4-2;/h5-7H,3-4H2,1-2H3,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEWAUWOUIHKID-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C=C(S2)C(=O)[O-])OCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70909334 | |
Record name | Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105102-18-9 | |
Record name | Tibenelast sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105102189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 5,6-diethoxy-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70909334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIBENELAST SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V58CN2SY21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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